molecular formula C9H8OS2 B7871023 2,3'-Dithienylmethanol

2,3'-Dithienylmethanol

Cat. No.: B7871023
M. Wt: 196.3 g/mol
InChI Key: CJYZIJAPPUUUKK-UHFFFAOYSA-N
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Description

2,3'-Dithienylmethanol (chemical formula: C₉H₈OS₂, molecular weight: 196.29 g/mol) is a thiophene-derived alcohol featuring two thienyl (C₄H₃S) rings connected via a methanol group. This compound is structurally characterized by a central hydroxymethyl (-CH₂OH) group bridging the 2-position of one thiophene ring and the 3'-position of another.

Properties

IUPAC Name

thiophen-2-yl(thiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYZIJAPPUUUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dithienylmethanol typically involves the Grignard reaction, where a thiophene Grignard reagent reacts with a suitable carbonyl compound. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran and the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:

  • Preparation of the Grignard reagent by reacting thiophene with magnesium in an anhydrous solvent.
  • Addition of the Grignard reagent to a carbonyl compound, such as formaldehyde, to form the desired product.
  • Work-up and purification steps to isolate 2,3’-Dithienylmethanol.

Industrial Production Methods: Industrial production of 2,3’-Dithienylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dithienylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding thiophene alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene ketones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,3’-Dithienylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dithienylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to changes in cellular function. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative evaluation:

Structural Analogs

THIENE-2,3-DIYLDIMETHANOL Formula: Likely C₈H₁₀O₂S₂ (inferred from naming conventions). Key Differences: Contains two hydroxymethyl (-CH₂OH) groups bridging thiophene rings at the 2,3-positions, unlike the single -CH₂OH group in 2,3'-dithienylmethanol.

Diethylaminoethanol (C₆H₁₅NO) Formula: (C₂H₅)₂NCH₂CH₂OH. Key Differences: Features an ethanol backbone substituted with a diethylamine group. While both compounds contain hydroxyl groups, diethylaminoethanol’s amine moiety imparts basicity (pKa ~10) and higher water solubility, unlike the neutral thiophene-based this compound .

Dimethylaminoethanol (C₄H₁₁NO) Formula: (CH₃)₂NCH₂CH₂OH. Key Differences: Similar to diethylaminoethanol but with methyl substituents.

Physicochemical Properties

Property This compound THIENE-2,3-DIYLDIMETHANOL Diethylaminoethanol
Molecular Weight 196.29 g/mol ~210 g/mol (estimated) 117.19 g/mol
Functional Groups -CH₂OH, thiophene 2 × -CH₂OH, thiophene -CH₂OH, tertiary amine
Solubility Likely low in water Moderate in polar solvents High in water
Reactivity Thiophene π-electron rich; prone to electrophilic substitution Enhanced H-bonding; possible use in crystal engineering Amine-mediated nucleophilic reactions

Research Findings

  • Electrochemical Behavior: Thiophene-containing alcohols like this compound may exhibit redox activity due to the sulfur heteroatom and conjugated π-system. This contrasts with amino alcohols (e.g., diethylaminoethanol), which lack such conjugation and instead participate in proton-transfer reactions .
  • This compound’s hydroxyl and thiophene groups could enable similar coordination modes, differing from amine-based ligands in electronic donor capacity .

Biological Activity

2,3'-Dithienylmethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and the structure-activity relationship (SAR) associated with this compound.

This compound is characterized by its unique structure comprising two thiophene rings and a hydroxymethyl group. This configuration is believed to play a significant role in its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness appears to be influenced by its structural features, which enhance its interaction with bacterial membranes.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to modifications of the compound and their impact on activity:

Compound ModificationBiological ActivityRemarks
Hydroxymethyl GroupModerate Antimicrobial ActivityEssential for maintaining activity.
Substitution on Thiophene RingsEnhanced Anticancer ActivitySpecific substitutions can increase potency.
Alteration of Linker LengthVariable ActivityShorter linkers often lead to increased potency against certain pathogens.

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated its ability to inhibit the growth of S. aureus strains. The minimum inhibitory concentration (MIC) was found to be significantly lower for derivatives with increased lipophilicity.
  • Cancer Cell Line Research : In vitro studies using human leukemia cells indicated that this compound could induce cell cycle arrest and apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The proposed mechanisms underlying the biological activities of this compound include:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, this compound may activate caspases and other apoptotic pathways, leading to programmed cell death.

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